5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
785730-27-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Therapeutic Uses
5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been studied for its role as a therapeutic agent due to its ability to modulate immune responses. It has been shown to inhibit interleukin-4 (IL-4) gene expression, which is crucial for managing allergic reactions and autoimmune diseases. The modulation of T helper (Th) cells indicates its potential utility in treating conditions like asthma and other inflammatory disorders .
Drug Development
The compound serves as a precursor in the synthesis of various indole derivatives that have been developed as drugs targeting specific pathways in diseases such as cancer and inflammation. Its derivatives are being investigated for their efficacy as kinase inhibitors and anti-inflammatory agents .
Enzyme Inhibition Studies
Research indicates that derivatives of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid can act as enzyme inhibitors, particularly in pathways involving kinases. This property is critical for drug development aimed at cancer therapy, where kinase activity often leads to uncontrolled cell proliferation .
Antioxidant Activity
Studies have demonstrated that compounds derived from this indole structure exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. This application is particularly relevant in age-related diseases and neurodegenerative disorders .
Case Study 1: IL-4 Inhibition in Asthma Models
A study conducted on murine models of asthma demonstrated that administering derivatives of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid significantly reduced IL-4 levels in bronchoalveolar lavage fluid, leading to decreased airway inflammation and hyperreactivity. This suggests a promising avenue for asthma treatment through targeted IL-4 inhibition .
Case Study 2: Synthesis of Novel Kinase Inhibitors
Researchers synthesized various analogs of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid to evaluate their potency against specific kinases involved in cancer progression. Results indicated several compounds with improved selectivity and potency compared to existing treatments, highlighting the compound's potential in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key structural analogs include:
- Indole-2-carboxylic acid derivatives : These retain the fully aromatic indole ring but lack the 2,3-dihydro modification. Examples include 5-hydroxy-1H-indole-2-carboxylic acid (hydroxyl at C5) and 5-benzyloxy-1H-indole-2-carboxylic acid (benzyl ether at C5), synthesized via azidocinnamate ester cyclization followed by hydrolysis .
- Indoline (2,3-dihydroindole) derivatives : Such as methyl indoline-5-carboxylate , which has a methyl ester at C5 instead of a carboxylic acid .
- Substituted indole acetic acids : For example, 2-(5-methoxy-1H-indol-3-yl)acetic acid , which features an acetic acid chain at C3 rather than a carboxylic acid at C2 .
Table 1: Structural and Physical Property Comparison
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid | Indoline | Me (C5), COOH (C2) | Not reported | Carboxylic acid |
| 5-Hydroxy-1H-indole-2-carboxylic acid | Indole | OH (C5), COOH (C2) | 193–195 | Hydroxyl, carboxylic acid |
| Indole-5-carboxylic acid | Indole | COOH (C5) | 208–210 | Carboxylic acid |
| Methyl indoline-5-carboxylate | Indoline | COOMe (C5) | Not reported | Methyl ester |
| 3-Formyl-1H-indole-2-carboxylic acid | Indole | CHO (C3), COOH (C2) | Not reported | Aldehyde, carboxylic acid |
Physicochemical Properties
- Melting Points :
- Indole-5-carboxylic acid (208–210°C) and indole-6-carboxylic acid (256–259°C) exhibit higher melting points than 5-hydroxy-indole-2-carboxylic acid (193–195°C), likely due to stronger intermolecular hydrogen bonding in the former .
- The methyl group in 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid may reduce crystallinity compared to hydroxyl or benzyloxy substituents.
Key Research Findings
- Regioselectivity in Synthesis : Substituent position (e.g., C5 vs. C7) significantly impacts cyclization outcomes. For example, 3-methoxy-azidocinnamate yields 5-methoxy and 7-methoxyindole carboxylates in a 1:1 ratio, while 3,4-dimethoxy derivatives favor 5,6-dimethoxy products .
- Functional Group Effects : Electron-withdrawing groups (e.g., COOH) at C2 enhance acidity, whereas electron-donating groups (e.g., Me) may alter solubility and reactivity.
Biological Activity
5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and structural analogs, supported by relevant case studies and research findings.
Chemical Structure and Properties
5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with a methyl group at the 5-position and a carboxylic acid functional group at the 2-position. Its molecular formula is C10H11NO2, and it has a molecular weight of approximately 177.20 g/mol.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Research has demonstrated that derivatives of indole compounds, including 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid, show promising antibacterial effects against various pathogens. For instance, certain indole derivatives have been reported to inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 3.90 μg/mL .
- Antiviral Properties : Indole derivatives have also been studied for their antiviral activities. For example, modifications to the indole structure can enhance inhibition of viral enzymes such as HIV-1 integrase, with some derivatives achieving IC50 values below 0.15 μM .
- Anticancer Potential : Compounds within the indole family have been associated with anticancer properties. Studies indicate that specific structural modifications can lead to enhanced cytotoxicity against various cancer cell lines .
Synthesis and Structural Analogues
The synthesis of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The following table summarizes some structural analogues and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid | Indole derivative | Methyl substitution at the 1-position |
| 4-Fluoro-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid | Fluorinated indole derivative | Fluorine substitution enhances certain biological activities |
| 5-Methoxyindole-2-carboxylic acid | Methoxy-substituted indole derivative | Presence of methoxy group may alter solubility and reactivity |
These analogues exhibit varying degrees of biological activity due to differences in their substituents and structural configurations.
Antimicrobial Activity Study
A study evaluated the antibacterial effects of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that while some compounds were highly effective against Gram-positive bacteria like S. aureus, they showed limited activity against Gram-negative strains .
Antiviral Efficacy
In another study focusing on HIV integrase inhibitors, researchers synthesized several derivatives based on the indole structure. They found that specific modifications significantly improved antiviral activity, suggesting that further exploration of these compounds could lead to new therapeutic options for viral infections .
Q & A
Basic: What are the standard synthetic routes for 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclization and functionalization of indole precursors. A common approach (adapted from related indole derivatives) includes:
- Step 1: Condensation of substituted indole aldehydes with thiazolidinone derivatives under reflux in acetic acid with sodium acetate as a catalyst, forming intermediate adducts .
- Step 2: Hydrolysis of ester groups (if present) using aqueous NaOH or HCl to yield the carboxylic acid .
- Key Reagents: Acetic acid, sodium acetate, and hydrazine hydrate are frequently used for cyclization and ester-to-acid conversion .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the indole backbone, methyl group position (e.g., 5-methyl), and dihydro ring saturation. For example, the 2-carboxylic acid proton shows a distinct downfield shift (~δ 12-13 ppm) .
- Mass Spectrometry (HRMS): Used to verify molecular weight and fragmentation patterns, particularly to distinguish between regioisomers (e.g., 5-methyl vs. 6-methyl derivatives) .
- X-ray Crystallography: For resolving ambiguous cases, such as confirming the spatial orientation of the methyl group and dihydro ring conformation .
Advanced: How can reaction conditions be optimized to improve yield and purity in synthesis?
Methodological Answer:
- Solvent Selection: Acetic acid is preferred for cyclization due to its dual role as solvent and proton donor, but mixed solvents (e.g., DMF/acetic acid) enhance solubility of intermediates during recrystallization .
- Catalyst Tuning: Sodium acetate is standard, but substituting with ammonium acetate can reduce side reactions (e.g., over-oxidation) in sensitive substrates .
- Temperature Control: Reflux at 110–120°C for 3–5 hours balances reaction speed and byproduct minimization. Shorter durations (2–3 hours) are optimal for thermally labile intermediates .
Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Methodological Answer:
- Comparative Analysis: Use reference data from closely related compounds (e.g., 4-methyl or 6-methyl dihydroindole analogs) to assign peaks. For example, the 5-methyl group in 1H NMR exhibits a singlet due to lack of adjacent protons, unlike 6-methyl derivatives .
- Isotopic Labeling: Introduce deuterium at the methyl group to confirm its position via isotopic shift effects in NMR .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate assignments .
Advanced: What strategies are effective for regioselective functionalization of the indole ring?
Methodological Answer:
- Electrophilic Substitution: Direct methyl group introduction at the 5-position requires Friedel-Crafts alkylation with methyl chloride in the presence of AlCl3, leveraging the electron-rich C5 position of the indole ring .
- Protection/Deprotection: Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during alkylation to prevent undesired side reactions at the 2-position .
- Microwave-Assisted Synthesis: Enhances regioselectivity in heterocyclic reactions by reducing reaction time and competing pathways .
Advanced: How to design biological activity studies for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes or receptors known to interact with indole derivatives (e.g., cyclooxygenase-2 for anti-inflammatory studies or kinases in cancer research) .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins before in vitro assays .
- Dose-Response Experiments: Test concentrations ranging from 1 nM to 100 µM in cell-based assays (e.g., MTT for cytotoxicity) to establish IC50 values .
Advanced: What are common pitfalls in interpreting X-ray crystallography data for dihydroindole derivatives?
Methodological Answer:
- Disorder in the Dihydro Ring: The partially saturated ring may exhibit conformational flexibility, leading to poor electron density maps. Mitigate by collecting data at low temperatures (100 K) .
- Hydrogen Bonding Artifacts: The carboxylic acid group can form strong intermolecular H-bonds, creating misleading packing patterns. Use Hirshfeld surface analysis to distinguish genuine interactions .
Basic: How to validate the purity of synthesized 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid?
Methodological Answer:
- HPLC-PDA: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities. A purity threshold of ≥95% is acceptable for most studies .
- Melting Point Analysis: Compare the observed mp (e.g., 232–234°C for related indole acids) with literature values to identify solvent residues or polymorphs .
Advanced: How to address low solubility in biological assays?
Methodological Answer:
- Prodrug Approach: Convert the carboxylic acid to a methyl ester or amide derivative for improved cell permeability, then hydrolyze in vivo .
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
Advanced: What computational tools are recommended for predicting reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
